molecular formula C11H15F2NO B13559046 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine

1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine

Cat. No.: B13559046
M. Wt: 215.24 g/mol
InChI Key: VOPKICKDORISFL-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group, a methoxy group, and a methylamine group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, thiols.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting the synthesis of essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylamine groups provide versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine

InChI

InChI=1S/C11H15F2NO/c1-14-10(7-15-2)5-8-3-4-9(12)6-11(8)13/h3-4,6,10,14H,5,7H2,1-2H3

InChI Key

VOPKICKDORISFL-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=C(C=C(C=C1)F)F)COC

Origin of Product

United States

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